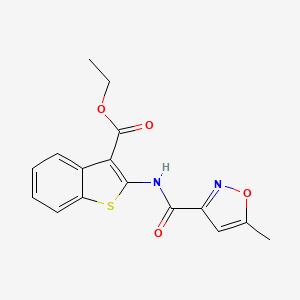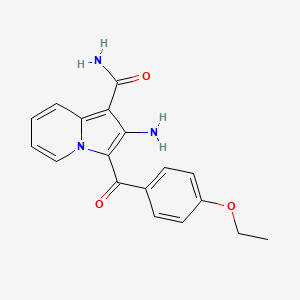![molecular formula C17H24N2O4 B6501948 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide CAS No. 1396707-38-2](/img/structure/B6501948.png)
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Cyclohex-1-en-1-yl)ethyl)-N-[2-(Furan-2-yl)-2-hydroxypropyl]ethanediamide, commonly referred to as "NCE", is a synthetic organic compound with a range of possible applications in scientific research. It is a versatile molecule, which can be used to construct a variety of different compounds, including drugs, polymers, and other materials. NCE has been studied extensively in the laboratory, with a range of research applications in the fields of biochemistry, physiology, and materials science.
Aplicaciones Científicas De Investigación
NCE has a range of potential applications in scientific research. It has been used to synthesize a variety of different compounds, including drugs, polymers, and other materials. It has also been studied as a potential inhibitor of enzymes, such as the enzyme CYP2D6, which is involved in the metabolism of drugs. Additionally, NCE has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of nerve impulses.
Mecanismo De Acción
The exact mechanism of action of NCE is not yet fully understood. However, it is believed that the compound binds to specific sites on the enzymes, such as CYP2D6, and inhibits their activity. Additionally, it is believed that NCE may also interact with other molecules, such as proteins, to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of NCE are not yet fully understood. However, it is believed that NCE may have a range of effects on the body, including the inhibition of enzymes involved in the metabolism of drugs, the modulation of nerve impulses, and the inhibition of proteins involved in the regulation of cell growth and differentiation. Additionally, NCE has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of nerve impulses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NCE has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be used to construct a variety of different compounds. Additionally, NCE is relatively stable and has a low toxicity, making it safe for use in laboratory experiments. However, there are some limitations to the use of NCE in laboratory experiments. For example, it is not yet fully understood how the compound works, and further research is needed to understand its mechanism of action. Additionally, NCE is not as widely available as some other compounds, and may be difficult to obtain in some areas.
Direcciones Futuras
There are a number of potential future directions for NCE research. One potential direction is to further study the mechanism of action of the compound, in order to better understand how it works and how it can be used in laboratory experiments. Additionally, further research could be conducted to explore the potential biochemical and physiological effects of NCE, as well as its potential applications in the synthesis of drugs, polymers, and other materials. Finally, research could be conducted to explore the potential advantages and limitations of NCE for use in laboratory experiments.
Métodos De Síntesis
NCE is most commonly synthesized via a two-step process. In the first step, a 2-chloro-1-cyclohexen-1-yl-methylene-diamine is reacted with 2-hydroxypropyl furan in the presence of a base, such as sodium hydroxide, to form a 2-hydroxypropyl-2-cyclohexen-1-yl-methylene-diamine. In the second step, this intermediate is then reacted with an alkyl halide, such as 1-chloro-2-propyl ethane, to form the final NCE product.
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(furan-2-yl)-2-hydroxypropyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(22,14-8-5-11-23-14)12-19-16(21)15(20)18-10-9-13-6-3-2-4-7-13/h5-6,8,11,22H,2-4,7,9-10,12H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBMBXWIWXBYIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCCC1=CCCCC1)(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-1-(2-methylphenyl)urea](/img/structure/B6501865.png)


![N-(5-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B6501902.png)
![4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine](/img/structure/B6501904.png)
![2-chloro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide](/img/structure/B6501910.png)
![N-[2-hydroxy-2-(thiophen-2-yl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B6501918.png)
![2-chloro-6-fluoro-N-[2-hydroxy-2-(thiophen-2-yl)propyl]benzamide](/img/structure/B6501924.png)
![5-[2-(azepan-1-yl)-2-oxoethoxy]-2-[(4-phenylpiperazin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B6501935.png)

![N-[2-hydroxy-2-(thiophen-2-yl)propyl]-9H-xanthene-9-carboxamide](/img/structure/B6501943.png)
![N'-(4-carbamoylphenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B6501956.png)
![N-(4-{[2-(furan-2-yl)-2-hydroxypropyl]sulfamoyl}phenyl)acetamide](/img/structure/B6501965.png)
![3-[2-(furan-2-yl)-2-hydroxypropyl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B6501973.png)